molecular formula C16H18N2O2S B11819868 Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11819868
M. Wt: 302.4 g/mol
InChI Key: BXJDJSHXYURFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate is a synthetic organic compound with a molecular formula of C16H18N2O2S and a molecular weight of 302.39 g/mol . This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and its phenyl and ester functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate typically involves the reaction of ethyl 2-amino-4-phenylthiophene-3-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . The reaction proceeds through the formation of an intermediate imine, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups and its thiophene ring. Similar compounds include:

    Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Lacks the dimethylamino group.

    Ethyl 2-{[(methylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate: Contains a methylamino group instead of a dimethylamino group.

    Ethyl 2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate: Contains a methyl group instead of a phenyl group.

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 2-(dimethylaminomethylideneamino)-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-13(12-8-6-5-7-9-12)10-21-15(14)17-11-18(2)3/h5-11H,4H2,1-3H3

InChI Key

BXJDJSHXYURFER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N=CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.